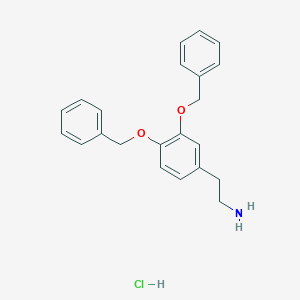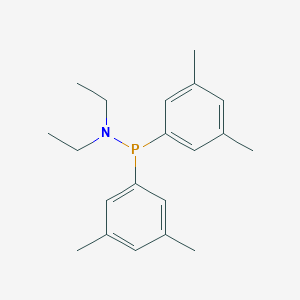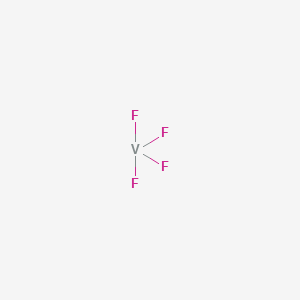
Tetrafluorovanadium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrafluorovanadium, also known as vanadium tetrafluoride, is an inorganic compound composed of vanadium and fluorine. It is a paramagnetic yellow-brown solid that is highly hygroscopic. Unlike its counterpart vanadium tetrachloride, vanadium tetrafluoride is not volatile due to its polymeric structure. This compound decomposes before melting and is known for its unique properties and applications in various fields .
Méthodes De Préparation
Tetrafluorovanadium can be synthesized through the reaction of vanadium tetrachloride with hydrogen fluoride. The reaction proceeds as follows: [ \text{VCl}_4 + 4 \text{HF} \rightarrow \text{VF}_4 + 4 \text{HCl} ] This method was the first to be used for the preparation of vanadium(IV) fluoride. The compound decomposes at 325°C, undergoing disproportionation to form vanadium(III) fluoride and vanadium(V) fluoride: [ 2 \text{VF}_4 \rightarrow \text{VF}_3 + \text{VF}_5 ] Industrial production methods typically involve similar synthetic routes, ensuring the purity and stability of the compound .
Analyse Des Réactions Chimiques
Tetrafluorovanadium undergoes various chemical reactions, including oxidation, reduction, and disproportionation. Some notable reactions include:
Oxidation: this compound can be oxidized to vanadium(V) fluoride using fluorine gas[ 2 \text{VF}_4 + \text{F}_2 \rightarrow 2 \text{VF}_5 ]
Reduction: It can be reduced to vanadium(III) fluoride under specific conditions.
Disproportionation: As mentioned earlier, vanadium(IV) fluoride disproportionates at 325°C to form vanadium(III) fluoride and vanadium(V) fluoride.
Common reagents used in these reactions include hydrogen fluoride, fluorine gas, and other halogenating agents. The major products formed from these reactions are vanadium(III) fluoride and vanadium(V) fluoride .
Applications De Recherche Scientifique
Tetrafluorovanadium has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a precursor for the synthesis of other vanadium compounds and as a catalyst in various chemical reactions.
Biology: Vanadium compounds, including vanadium(IV) fluoride, are studied for their potential biological activities, such as enzyme inhibition and insulin-mimetic properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of vanadium compounds in treating diseases like diabetes and cancer.
Industry: This compound is used in the production of specialty chemicals, as well as in the development of advanced materials and nanomaterials
Mécanisme D'action
The mechanism of action of vanadium(IV) fluoride involves its interaction with various molecular targets and pathways. In biological systems, vanadium compounds can mimic the action of insulin by activating insulin receptors and enhancing glucose uptake. They can also inhibit certain enzymes, leading to various biochemical effects. The exact molecular targets and pathways involved in these actions are still under investigation, but they are believed to involve redox reactions and interactions with cellular proteins .
Comparaison Avec Des Composés Similaires
Tetrafluorovanadium can be compared with other vanadium fluorides, such as vanadium(III) fluoride and vanadium(V) fluoride. While all these compounds share some similarities, vanadium(IV) fluoride is unique due to its specific oxidation state and polymeric structure. This structure makes it less volatile and more stable compared to vanadium tetrachloride. Other similar compounds include:
Vanadium(III) fluoride (VF3): A compound with a lower oxidation state, used in different catalytic and chemical applications.
Vanadium(V) fluoride (VF5): A compound with a higher oxidation state, known for its strong oxidizing properties
This compound’s unique properties and stability make it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
10049-16-8 |
|---|---|
Formule moléculaire |
F4V |
Poids moléculaire |
126.9351 g/mol |
Nom IUPAC |
vanadium(4+);tetrafluoride |
InChI |
InChI=1S/4FH.V/h4*1H;/q;;;;+4/p-4 |
Clé InChI |
JTWLHYPUICYOLE-UHFFFAOYSA-J |
SMILES |
F[V](F)(F)F |
SMILES canonique |
[F-].[F-].[F-].[F-].[V+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[(2,3-Epoxypropoxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B167481.png)


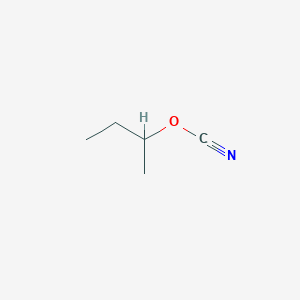
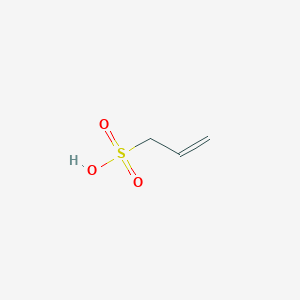
![BICYCLO[4.2.0]OCTA-1,3,5-TRIENE-2-CARBOXYLIC ACID](/img/structure/B167492.png)
